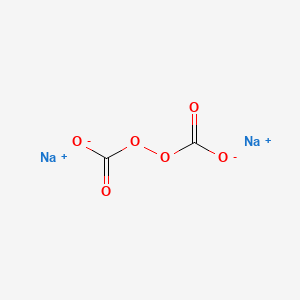
Ethylhexyl isostearate
Overview
Description
Ethylhexyl Isostearate, also known as 2-Ethylhexyl Stearate or Octyl Stearate, is an ester derived from stearic acid and 2-ethylhexanol . This ingredient is primarily used for its skin conditioning and emollient properties . It is commonly found in a variety of cosmetic products, such as moisturizers, lotions, sunscreens, and makeup removers .
Synthesis Analysis
Ethylhexyl Stearate is made by esterifying stearic acid with 2-ethylhexanol under controlled conditions . The final product is purified to meet industry standards .Molecular Structure Analysis
The molecular formula of Ethylhexyl Isostearate is C26H52O2 . It has an average mass of 396.690 Da and a monoisotopic mass of 396.396729 Da .Chemical Reactions Analysis
Ethylhexyl Isostearate is used as an emollient in various formulations . As an emollient, it forms a protective layer on the skin’s surface, helping to retain moisture and creating a soft, smooth texture .Physical And Chemical Properties Analysis
Ethylhexyl Isostearate is a clear, colorless liquid with a faint odor and a low viscosity . It is insoluble in water .Scientific Research Applications
Synthesis and Material Properties
- Ethylhexyl isostearate and related compounds like 2-ethylhexyl stearate have been extensively studied for their synthesis and material properties. For instance, a study by Moser and Erhan (2007) explored the preparation of α-hydroxy ethers from 9,10-epoxystearates, revealing that 2-ethylhexyl esters exhibit favorable low-temperature performance, crucial for industrial applications (Moser & Erhan, 2007).
Applications in Cosmetics and Bio-lubricants
- Ethylhexyl isostearate finds significant usage in cosmetics. A study by Gawas and Rathod (2020) highlights its role as a bio-lubricant in cosmetic products, emphasizing the green synthesis approach, which is environmentally friendly (Gawas & Rathod, 2020).
Self-Assembled Structures in Solvents
- The compound's ability to form self-assembled structures is another area of research. Kaide et al. (2018) investigated the rheological properties and self-assembled structures of organogelators, including compounds with 2-ethylhexyl side chains, in various solvent oils. This study provides insights into the use of such compounds in advanced material science (Kaide et al., 2018).
Environmental and Health Impact Studies
- Although you requested exclusion of information related to drug use, dosage, and side effects, it's noteworthy that some studies have explored the environmental and health impacts of related compounds. For instance, Latini et al. (2003) studied di-(2-ethylhexyl) phthalate (DEHP) and its potential effects on pregnancy duration (Latini et al., 2003).
Mechanism of Action
Future Directions
Ethylhexyl Isostearate is a versatile ingredient that is suitable for a variety of skin types. Its emollient properties make it particularly beneficial for those with dry or sensitive skin . It is often incorporated as part of a wider formulation of ingredients, contributing to the overall performance and stability of the product . With the consistently developing interest for bio-lubricants in various industries like food, pharmaceuticals, and cosmetics, different chemical and enzymatic methods have been evolved for the synthesis of fatty acid ethylhexyl esters .
properties
IUPAC Name |
2-ethylhexyl 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-5-7-21-25(6-2)23-28-26(27)22-19-17-15-13-11-9-8-10-12-14-16-18-20-24(3)4/h24-25H,5-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJNCHUFWULBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylhexyl isostearate | |
CAS RN |
81897-25-8 | |
| Record name | Ethylhexyl isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081897258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLHEXYL ISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z37I6ZS2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)



![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)



